molecular formula C7H10N4 B077212 1-Aminopiperidine-2,6-dicarbonitrile CAS No. 13195-81-8

1-Aminopiperidine-2,6-dicarbonitrile

Cat. No. B077212
CAS RN: 13195-81-8
M. Wt: 150.18 g/mol
InChI Key: OYECZSBABBKRBR-UHFFFAOYSA-N
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Description

1-Aminopiperidine-2,6-dicarbonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that contains two nitrile groups, and it has been found to exhibit interesting biological properties.

Scientific Research Applications

1-Aminopiperidine-2,6-dicarbonitrile has been found to exhibit interesting biological properties, which make it a potential candidate for medicinal chemistry research. Some of its scientific research applications include:
1. Anticancer activity: Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia.
2. Antimicrobial activity: this compound has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
3. Anti-inflammatory activity: Studies have shown that this compound exhibits anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.

Mechanism of Action

The exact mechanism of action of 1-Aminopiperidine-2,6-dicarbonitrile is not fully understood. However, some studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, microbial growth, or inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) or cell cycle arrest.
2. Inhibition of microbial growth: this compound has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes or metabolic pathways.
3. Anti-inflammatory effects: this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or enzymes.

Advantages and Limitations for Lab Experiments

1-Aminopiperidine-2,6-dicarbonitrile has several advantages and limitations for lab experiments. Some of its advantages include:
1. Potent biological activity: this compound exhibits potent biological activity, which makes it a potential candidate for medicinal chemistry research.
2. Easy synthesis: The synthesis of this compound is relatively easy and can be performed using simple laboratory equipment.
3. Versatile: this compound can be easily modified to generate analogs with different biological properties.
Some of its limitations include:
1. Toxicity: this compound exhibits some degree of toxicity, which may limit its use in certain experiments.
2. Lack of specificity: this compound may exhibit non-specific binding to other biomolecules, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research on 1-Aminopiperidine-2,6-dicarbonitrile. Some of these include:
1. Structure-activity relationship studies: Further studies are needed to explore the structure-activity relationship of this compound and its analogs, which may lead to the development of more potent and selective compounds.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound, which may provide insights into its biological activity and potential therapeutic applications.
3. In vivo studies: Further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models, which may provide valuable information for its clinical development.
In conclusion, this compound is a compound that exhibits interesting biological properties and has potential applications in medicinal chemistry research. Further studies are needed to explore its structure-activity relationship, mechanism of action, and in vivo pharmacology, which may lead to the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

Synthesis Methods

The synthesis of 1-Aminopiperidine-2,6-dicarbonitrile involves the reaction of piperidine-2,6-dione with hydroxylamine hydrochloride, followed by the addition of sodium cyanide. The reaction proceeds through a series of steps, which include the formation of an oxime intermediate, followed by a nucleophilic substitution reaction with cyanide ion. The final product is obtained after purification by column chromatography.

properties

CAS RN

13195-81-8

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

1-aminopiperidine-2,6-dicarbonitrile

InChI

InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2

InChI Key

OYECZSBABBKRBR-UHFFFAOYSA-N

SMILES

C1CC(N(C(C1)C#N)N)C#N

Canonical SMILES

C1CC(N(C(C1)C#N)N)C#N

synonyms

2,6-Piperidinedicarbonitrile,1-amino-(7CI,8CI)

Origin of Product

United States

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